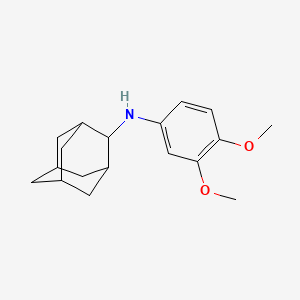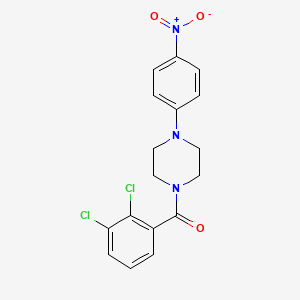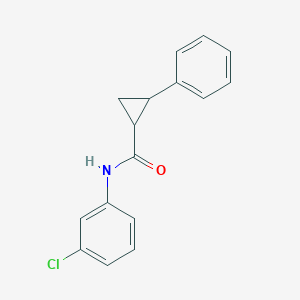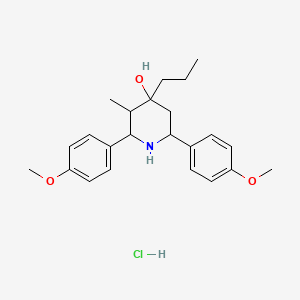
2-adamantyl(3,4-dimethoxyphenyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-adamantyl(3,4-dimethoxyphenyl)amine, also known as 2-ADA, is a chemical compound that belongs to the amphetamine class of drugs. It has been used in scientific research to study its effects on the central nervous system and its potential therapeutic applications.
Aplicaciones Científicas De Investigación
2-adamantyl(3,4-dimethoxyphenyl)amine has been used in various scientific research studies to investigate its potential therapeutic applications. It has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 2-adamantyl(3,4-dimethoxyphenyl)amine has also been studied for its potential use as an antidepressant and as a treatment for drug addiction.
Mecanismo De Acción
The exact mechanism of action of 2-adamantyl(3,4-dimethoxyphenyl)amine is not fully understood, but it is believed to act as a dopamine and norepinephrine reuptake inhibitor. It also has affinity for serotonin receptors and may increase the levels of serotonin in the brain.
Biochemical and Physiological Effects:
2-adamantyl(3,4-dimethoxyphenyl)amine has been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain. It also has anti-inflammatory properties and has been shown to reduce the levels of pro-inflammatory cytokines in the brain. In animal studies, 2-adamantyl(3,4-dimethoxyphenyl)amine has been shown to improve cognitive function and reduce depressive-like behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-adamantyl(3,4-dimethoxyphenyl)amine in lab experiments is its high potency and selectivity for dopamine and norepinephrine transporters. However, its limited solubility in water can make it difficult to work with in certain experiments. Additionally, its potential for abuse and lack of FDA approval for human use can limit its use in clinical research.
Direcciones Futuras
There are several potential future directions for research on 2-adamantyl(3,4-dimethoxyphenyl)amine. It could be studied further for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It could also be studied for its potential use as an antidepressant and as a treatment for drug addiction. Additionally, further research could be done to improve the solubility and stability of the compound, as well as to investigate its potential side effects and toxicity.
Conclusion:
In conclusion, 2-adamantyl(3,4-dimethoxyphenyl)amine is a chemical compound that has been used in scientific research to investigate its potential therapeutic applications. It has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of neurodegenerative diseases, depression, and drug addiction. While it has several advantages for lab experiments, its potential for abuse and lack of FDA approval for human use can limit its use in clinical research. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of 2-adamantyl(3,4-dimethoxyphenyl)amine.
Métodos De Síntesis
The synthesis of 2-adamantyl(3,4-dimethoxyphenyl)amine involves the reaction of 3,4-dimethoxyphenylacetone with adamantane-2-amine in the presence of a reducing agent. The resulting product is purified through recrystallization and characterized using various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Propiedades
IUPAC Name |
N-(3,4-dimethoxyphenyl)adamantan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO2/c1-20-16-4-3-15(10-17(16)21-2)19-18-13-6-11-5-12(8-13)9-14(18)7-11/h3-4,10-14,18-19H,5-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSRYATBKXPGOPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2C3CC4CC(C3)CC2C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5467449 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-({[2,4-bis(1,1-dimethylpropyl)phenoxy]acetyl}amino)-N-(4-chloro-3-nitrophenyl)benzamide](/img/structure/B4962475.png)
![4-({3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-N,N-dimethylaniline](/img/structure/B4962489.png)

![methyl 6-methyl-2-[(2-methyl-3-furoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4962504.png)
![1-(diphenylacetyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B4962509.png)
![(3S*,4S*)-4-[4-(cyclopentylmethyl)-1-piperazinyl]-1-(4-methoxybenzoyl)-3-pyrrolidinol](/img/structure/B4962521.png)
![1-(4-bromophenyl)-2-[3-(4-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]ethanone hydrobromide](/img/structure/B4962525.png)
![4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-phenylethyl)benzamide](/img/structure/B4962528.png)

![2-[4-(1-adamantyl)phenoxy]-N-methylacetamide](/img/structure/B4962551.png)

![5-(dimethylamino)-2-[2-(1H-pyrrol-1-yl)ethyl]-3(2H)-pyridazinone](/img/structure/B4962556.png)
![N-({[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-ethoxybenzamide](/img/structure/B4962562.png)